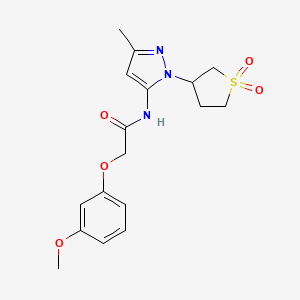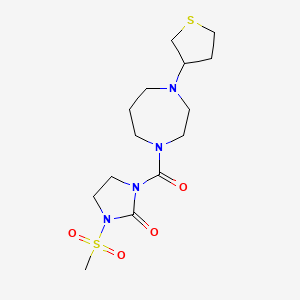
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H24N4O4S2 and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one, as part of the imidazole class, is involved in various synthetic and characterization studies. For instance, the synthesis and spectroscopic characterization of imidazole derivatives have been a topic of research, focusing on their structural confirmation through elemental analysis and spectral data (Salman, Abdel‐Aziem, & Alkubbat, 2015). Additionally, research on the one-pot synthesis of complex molecules like xanthenes has utilized related imidazole compounds, highlighting their role in facilitating chemical reactions (Gong, Fang, Wang, Zhou, & Liu, 2009).
Catalysis and Reaction Mechanisms
The compound's class is also notable in catalysis research. Studies have demonstrated the efficiency of imidazolium-based catalysts in various chemical reactions, such as the synthesis of tetrasubstituted imidazoles (Zolfigol et al., 2013). Understanding the reaction mechanisms involving imidazole derivatives has been crucial in designing more efficient and selective catalysts.
Antimicrobial Activity
Imidazole derivatives, including those structurally related to the compound , have been explored for their antimicrobial properties. Studies have synthesized novel compounds and evaluated their antimicrobial effectiveness against various strains, indicating potential applications in medical and healthcare fields (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Gas Solubility and Environmental Applications
Research has also been conducted on the solubility of gases in imidazolium-based ionic liquids, which has implications in environmental science and industrial processes. The study of anion effects on gas solubility in such compounds can inform the development of technologies for gas capture and storage (Anthony, Anderson, Maginn, & Brennecke, 2005).
Bioactivity and Medicinal Chemistry
The broader class of imidazole derivatives, including sulfonamides, has been extensively studied for their bioactivity, including as enzyme inhibitors. These studies contribute to the understanding of their mechanism of action and potential therapeutic applications (Taslimi et al., 2017).
Propiedades
IUPAC Name |
1-methylsulfonyl-3-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S2/c1-24(21,22)18-9-8-17(14(18)20)13(19)16-5-2-4-15(6-7-16)12-3-10-23-11-12/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGSZGWPFGKSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-3-(4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carbonyl)imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

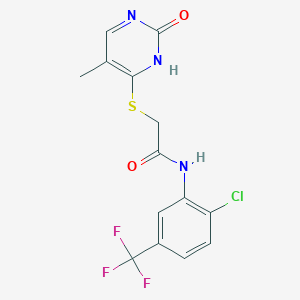
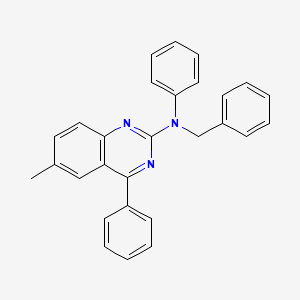
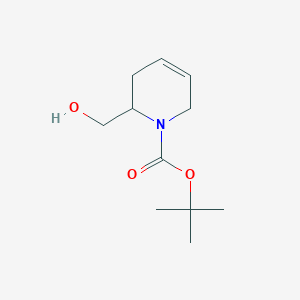
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)
![6,9-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2988926.png)
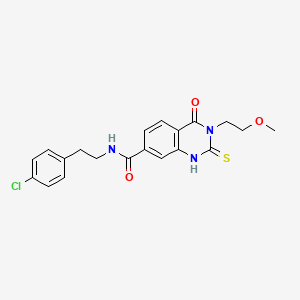


![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2988936.png)
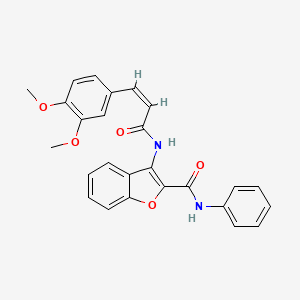
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2988938.png)
![3-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2988939.png)
![Isobutyl 5-(3-fluorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988941.png)
